Wogonoside

Catalog No.
S547199
CAS No.
51059-44-0
M.F
C22H20O11
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wogonoside

CAS Number

51059-44-0

Product Name

Wogonoside

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid

Molecular Formula

C22H20O11

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1

InChI Key

LNOHXHDWGCMVCO-NTKSAMNMSA-N

SMILES

O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](C(O)=O)O4)O)O)O)=C3OC

Solubility

Soluble in DMSO

Synonyms

Wogonoside; Oroxindin

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Description

The exact mass of the compound Wogonoside is 460.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of monohydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wogonoside is a flavone glycoside compound found in Scutellaria baicalensis, a herb traditionally used in Eastern medicine []. While its medicinal properties have been explored for centuries, scientific research is investigating its potential applications in various areas:

Anti-inflammatory and Immunomodulatory Effects

Wogonoside exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators and cytokines []. Studies suggest it may be beneficial in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Neuroprotective Potential

Research indicates that Wogonoside may have neuroprotective effects. It has been shown to protect brain cells from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Antibacterial and Antiviral Activities

Studies have demonstrated Wogonoside's potential for combating bacterial and viral infections. It exhibits antibacterial activity against various pathogens and may possess antiviral properties against influenza viruses [, ].

Wogonoside is a flavonoid glycoside derived from the roots of Scutellaria baicalensis, commonly known as Chinese skullcap. Its chemical structure consists of a wogonin aglycone linked to a glucose molecule, making it a glucoside. Wogonoside is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been studied extensively for its potential therapeutic applications in various diseases, particularly those associated with inflammation and cancer .

Wogonoside undergoes several chemical transformations, primarily involving hydrolysis and deglycosylation. The deglycosylation process, often catalyzed by intestinal bacteria, removes the glucose moiety to yield wogonin, which exhibits enhanced biological activity compared to its glycosylated form. This reaction highlights the importance of the sugar component in modulating the compound's bioavailability and efficacy .

Key Reactions:

  • Deglycosylation: Conversion of wogonoside to wogonin.
  • Hydrolysis: Reaction with water that can lead to the breakdown of wogonoside into its aglycone form.

Wogonoside exhibits a range of biological activities:

  • Anticancer Effects: Studies indicate that wogonoside can inhibit cell growth in various cancer cell lines by inducing apoptosis and autophagy. It has been shown to activate pathways involving reactive oxygen species and endoplasmic reticulum stress .
  • Anti-inflammatory Properties: The compound reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, thereby mitigating inflammatory responses .
  • Antioxidant Activity: Wogonoside scavenges free radicals, contributing to its protective effects against oxidative stress-related damage .

Wogonoside can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting wogonoside from Scutellaria baicalensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can also be performed through glycosylation reactions where wogonin is reacted with glucose derivatives under acidic or enzymatic conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation or enzymatic processes to produce wogonoside from simpler substrates is an emerging area of research.

Wogonoside has potential applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, wogonoside is being explored as a therapeutic agent for cancer treatment and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Cosmetics: Wogonoside's skin-protective effects are being investigated for incorporation into skincare products.

Research indicates that wogonoside interacts with multiple biological targets:

  • Caspases: Wogonoside promotes apoptosis through the activation of caspases 3 and 9, critical proteins in the apoptotic pathway .
  • Cell Signaling Pathways: It influences various signaling pathways, including the PI3K/AKT pathway, which plays a pivotal role in cell survival and proliferation .
  • Reactive Oxygen Species: The compound induces oxidative stress in cancer cells, leading to cell death .

Wogonoside shares structural similarities with several other flavonoids but has unique properties that distinguish it:

Compound NameStructure TypeKey ActivitiesUnique Features
WogoninFlavoneAnticancer, anti-inflammatoryMore potent than wogonoside post-deglycosylation
BaicalinFlavone GlycosideAntioxidant, anti-inflammatoryLess potent than wogonoside
QuercetinFlavonoidAntioxidant, antiviralBroad-spectrum bioactivity
ApigeninFlavonoidAnticancer, anti-inflammatoryDifferent aglycone structure

Wogonoside's unique aspect lies in its glycosylated form which modulates its solubility and bioavailability compared to other flavonoids. The presence of the glucose moiety affects its pharmacokinetics and interaction with cellular targets .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

460.10056145 g/mol

Monoisotopic Mass

460.10056145 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ETX4944Z3R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51059-44-0

Wikipedia

Oroxindin
Manganocene

Dates

Modify: 2023-08-15
1: Chaudhuri PK, Srivastava R, Kumar S, Kumar S. Phytotoxic and antimicrobial constituents of Bacopa monnieri and Holmskioldia sanguinea. Phytother Res. 2004 Feb;18(2):114-7. PubMed PMID: 15022161.
2: Harminder, Singh V, Chaudhary AK. A Review on the Taxonomy, Ethnobotany, Chemistry and Pharmacology of Oroxylum indicum Vent. Indian J Pharm Sci. 2011 Sep;73(5):483-90. doi: 10.4103/0250-474X.98981. PubMed PMID: 22923859; PubMed Central PMCID: PMC3425058.
3: Deshmukh AB, Datir SS, Bhonde Y, Kelkar N, Samdani P, Tamhane VA. De novo root transcriptome of a medicinally important rare tree Oroxylum indicum for characterization of the flavonoid biosynthesis pathway. Phytochemistry. 2018 Oct 11;156:201-213. doi: 10.1016/j.phytochem.2018.09.013. [Epub ahead of print] PubMed PMID: 30317159.
4: Ferrándiz ML, Alcaraz MJ. Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. Agents Actions. 1991 Mar;32(3-4):283-8. PubMed PMID: 1650522.

Explore Compound Types